L-Adenosine
Overview
Description
L-Adenosine is a nucleoside that plays a critical role in various biological processes. It is involved in energy transfer through the formation of molecules like ATP and ADP, as well as in signal transduction as a component of cyclic AMP. Adenosine is also an important signaling molecule in asthma, producing bronchoconstriction in asthmatics by activating A1 adenosine receptors (ARs) . It has been implicated in the pharmacological actions of several classes of drugs and is recognized as a homeostatic neuromodulator . Furthermore, adenosine is produced under metabolic stress and modulates innate immune responses during various inflammatory conditions by binding to different types of adenosine receptors expressed on various innate immune cells .
Synthesis Analysis
The synthesis of L-Adenosine derivatives has been explored in various studies. For instance, the conjugate of L-alanosine and 5-amino-4-imidazolecarboxylic acid ribonucleotide was synthesized enzymatically using chicken liver enzymes, demonstrating its ability to inhibit adenylosuccinate synthetase . Another study synthesized adenine nucleosides with an α-amino acid structure in their sugar moiety, which are novel examples of nucleoside derivatives . Additionally, N6-alkylated adenosine derivatives have been synthesized through a multi-step process involving acylation, reduction, and deprotection .
Molecular Structure Analysis
The molecular structure of L-Adenosine and its derivatives is complex and has been elucidated using various spectroscopic techniques. For example, the structure of synthesized adenosine derivatives was determined by infrared spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) . These structural analyses are crucial for understanding the function and reactivity of these molecules.
Chemical Reactions Analysis
Adenosine and its derivatives undergo a variety of chemical reactions. The synthesis of adenosine(5')tetraphospho(5')adenosine (AppppA) by aminoacyl-tRNA synthetases is one such reaction, which involves the formation of aminoacyladenylate from ATP, followed by the synthesis of AppppA from adenylate and a second ATP . This reaction is significant in the context of protein synthesis and cellular regulation.
Physical and Chemical Properties Analysis
The physical and chemical properties of adenosine derivatives have been studied, revealing their potential as therapeutic agents. For instance, several adenosine derivatives have been evaluated in vitro as free radical scavengers, showing potent antioxidant effects compared to ascorbic acid . The pharmacokinetic parameters of these compounds suggest their suitability as potential drugs. Moreover, adenosine's role in inflammation has been well established, with its receptors acting as feedback regulators of inflammation .
Scientific Research Applications
Neuromodulation and Epilepsy
L-Adenosine is a significant neuromodulator in the brain, influencing a range of processes through various receptors. It has been implicated in seizure control and epilepsy, mainly acting through the A1 receptor. Research in this area, predominantly using animal models, has explored adenosine's role in terminating seizures and preventing status epilepticus, a prolonged and neurologically dangerous seizure state. However, human studies remain limited, and further research is needed to translate these findings from the lab to clinical applications for epilepsy and status epilepticus treatment (Dragunow, 1988).
Cardiovascular Function
Adenosine plays a critical role in the cardiovascular system, acting as a regulatory mediator in coronary blood flow and as an antiarrhythmic agent. It has vasodilator properties and is involved in the regulation of coronary blood flow, especially during reduced myocardial oxygen supply or increased workload. Its actions are largely homeostatic and protective, with clinical relevance in cardiology for therapeutic and diagnostic purposes (Mubagwa et al., 1996).
Inflammation and Immune System
Adenosine modulates the immune system and contributes to tissue integrity maintenance. It has shown promise in managing several inflammatory conditions in both preclinical and clinical settings. Current research is focusing on designing novel adenosine receptor ligands with greater selectivity or developing compounds acting as allosteric receptor modulators. This research aims to increase adenosine concentrations at inflammatory sites in a site- and event-specific manner to minimize adverse systemic effects (Antonioli et al., 2014).
Platelet Function and Blood Pressure
Studies have shown that adenosine influences platelet responses and has antiaggregating properties. It acts through specific receptors to modulate cyclic nucleotide levels, influencing the aggregating response of human platelets. This effect plays a role in adenosine-induced antiaggregation and has implications for conditions such as high blood pressure and cardiovascular disorders (Anfossi et al., 2002).
Non-Opioid Analgesic in Perioperative Setting
Adenosine has been explored as a novel, non-opiate target for pain management in anesthetized patients. Clinical trials suggest that intraoperative adenosine infusion stabilizes core hemodynamics and reduces the requirement for anesthesia during surgery. It also improves postoperative recovery, indicated by lower pain scores and less opioid consumption, highlighting its potential as a non-opioid analgesic in the perioperative setting (Gan & Habib, 2007).
Safety And Hazards
Adenosine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-DEGSGYPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Adenosine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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